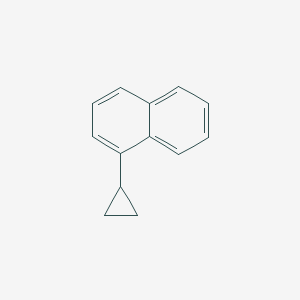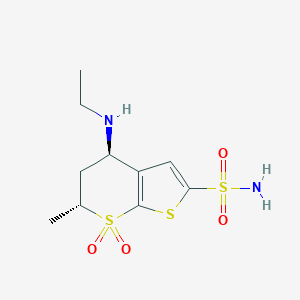
Cinacalcet hydrochloride
作用机制
生化分析
Biochemical Properties
Cinacalcet hydrochloride interacts with the calcium-sensing receptor (CaSR) on parathyroid cells . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces parathyroid hormone (PTH) secretion . This leads to a decrease in serum calcium levels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the calcium-sensing receptor, which plays a crucial role in maintaining calcium homeostasis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves direct lowering of parathyroid hormone levels. It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in a study, it was found that serum PTH levels decreased significantly after 2 weeks and up to 28 weeks after treatment with cinacalcet .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, cinacalcet reduced fluid accumulation by more than 60% in intestinal closed loop models of cholera and traveler’s diarrhea .
Metabolic Pathways
This compound is involved in several metabolic pathways. After administration, it is rapidly and extensively metabolized via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via ß-oxidation and glycine conjugation .
Transport and Distribution
This compound is well absorbed, with greater than 74% oral bioavailability . It is distributed extensively outside the systemic circulation, indicating extensive distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the calcium-sensing receptors are located .
准备方法
合成路线和反应条件: 盐酸西那卡塞的合成涉及多个步骤,包括形成酰胺、酰胺的还原、还原胺化和亲核取代 . 一种常用的方法是从 3-(三氟甲基)肉桂酸开始,用硼氢化钠进行还原 .
工业生产方法: 工业生产通常涉及优化反应条件,以最大限度地提高产量和纯度。 例如,盐酸西那卡塞纳米乳剂的制备涉及使用油酸、op-10 和 PEG-200 分别作为油相、乳化剂和助乳化剂 .
化学反应分析
反应类型: 盐酸西那卡塞经历各种化学反应,包括:
常用试剂和条件:
氧化: 常见的氧化剂包括分子氧和过氧化物。
还原: 硼氢化钠通常用作还原剂.
主要产物:
氧化: 二氢二醇和葡萄糖醛酸结合物.
还原: 氢化肉桂酸和羟基-氢化肉桂酸.
取代: 各种取代的胺和酰胺.
科学研究应用
盐酸西那卡塞在科学研究中有广泛的应用:
相似化合物的比较
Calcitriol: Another compound used to manage calcium levels, but it works by increasing calcium absorption in the intestines.
Sensipar: A brand name for cinacalcet, used interchangeably in clinical settings.
Uniqueness: Cinacalcet hydrochloride is unique in its mechanism as a calcimimetic, directly targeting the calcium-sensing receptors to regulate parathyroid hormone secretion . This distinguishes it from other compounds like calcitriol, which primarily affects calcium absorption rather than receptor sensitivity .
属性
CAS 编号 |
364782-34-3 |
|---|---|
分子式 |
C22H23ClF3N |
分子量 |
393.9 g/mol |
IUPAC 名称 |
hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1 |
InChI 键 |
QANQWUQOEJZMLL-PKLMIRHRSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
手性 SMILES |
[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |
规范 SMILES |
[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |
外观 |
White to Tan Solid |
熔点 |
175-177°C (dec.) |
Key on ui other cas no. |
364782-34-3 |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
226256-56-0 (Parent) |
同义词 |
(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride; (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride; Mimpara; Sensipar |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cinacalcet Hydrochloride exert its therapeutic effect?
A1: this compound is a calcimimetic agent that allosterically activates the calcium-sensing receptor (CaSR) on parathyroid cells. [] This activation increases the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion. []
Q2: What are the downstream effects of reduced PTH secretion by this compound?
A2: The reduction in PTH secretion by this compound leads to a decrease in serum calcium and phosphorus levels, as well as a decrease in calcium-phosphorus product levels. [] This effect is particularly important in patients with chronic kidney disease (CKD) who often experience secondary hyperparathyroidism. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H27ClF3N. Its molecular weight is 409.9 g/mol.
Q4: Is there information available on the material compatibility of this compound?
A4: The provided research abstracts do not delve into the material compatibility of this compound.
Q5: How stable is this compound under various conditions?
A6: Several studies have investigated the stability of this compound under various stress conditions, including acidic, basic, neutral, thermal, photolytic, and oxidative conditions. [, , ] These studies highlight the importance of stability-indicating analytical methods to assess drug degradation. [, , ]
Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?
A7: Research highlights the use of solid dispersions and nanoemulsions as strategies to enhance the dissolution rate and bioavailability of this compound. [, ] These approaches aim to overcome the limitations associated with the drug's inherent physicochemical properties. [, ]
Q7: Are there specific excipients mentioned that enhance the stability of this compound in tablet formulations?
A8: Research mentions using pregelatinized starch and microcrystalline cellulose as key excipients in this compound tablet formulations to achieve desired drug release profiles. [, ]
Q8: What is the impact of food on the pharmacokinetics of this compound?
A9: One study investigated the bioequivalence of this compound tablets under fed conditions, suggesting that food may influence the drug's pharmacokinetic profile. []
Q9: How does this compound impact bone metabolism markers in patients with secondary hyperparathyroidism?
A10: Research indicates that this compound, in conjunction with low-dose vitamin D sterols, effectively reduces serum PTH levels and improves bone metabolism markers in hemodialysis patients with secondary hyperparathyroidism. [] This effect is attributed to the drug's ability to improve bone turnover and reduce bone resorption parameters. []
Q10: What analytical techniques are commonly used to quantify this compound in various matrices?
A10: Researchers utilize a range of analytical techniques for this compound quantification, including:
- RP-HPLC: Widely employed for quantifying this compound in bulk, formulations, and biological samples. [, , ]
- UV Spectrophotometry: Offers a simpler and faster method for this compound determination in bulk and tablet formulations. []
- GC-MS: Used to determine trace levels of specific impurities, such as 3-(trifluoromethyl)cinnamaldehyde, in this compound drug substances. []
- Capillary Electrophoresis: Provides an alternative method for this compound analysis, offering high separation efficiency and sensitivity. []
- HPTLC: Demonstrates potential for this compound analysis, offering advantages like cost-effectiveness and minimal solvent consumption. []
Q11: Are there any validated analytical methods available for the analysis of this compound and its impurities?
A12: Several studies focused on developing and validating various analytical methods for this compound. These methods were validated according to ICH guidelines, ensuring their accuracy, precision, and specificity for quality control purposes. [, , , , ]
Q12: What preclinical models are used to evaluate the efficacy of this compound?
A13: Research highlights the use of a rat model of uremia to assess the pharmacodynamic effects of this compound. [] This model allows researchers to evaluate the drug's impact on renal function, serum biomarkers, and potential benefits in mitigating uremia-related complications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)







![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)


